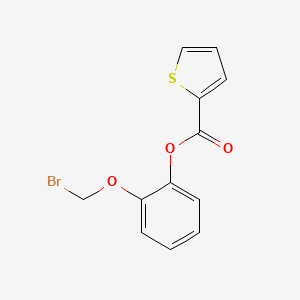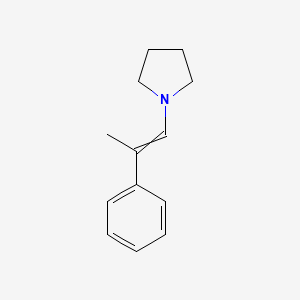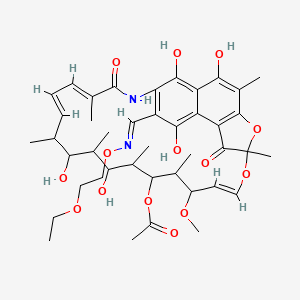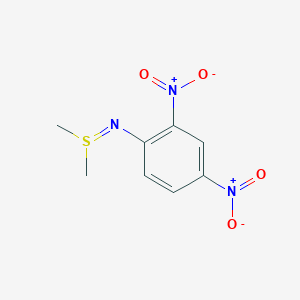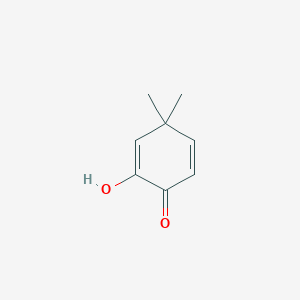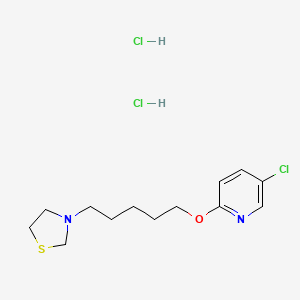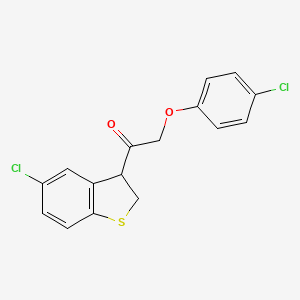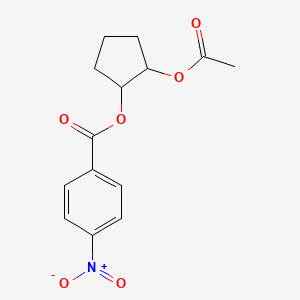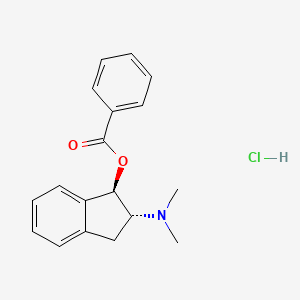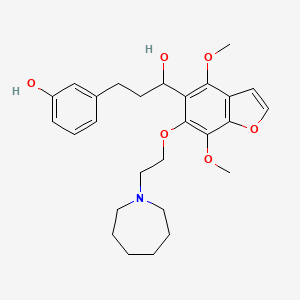
5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-alpha-(2-(3-hydroxyphenyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-alpha-(2-(3-hydroxyphenyl)ethyl)- is a complex organic compound with a molecular formula of C27H35NO6 and a molar mass of 469.5699 g/mol . This compound is characterized by its benzofuran core, which is substituted with various functional groups, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-alpha-(2-(3-hydroxyphenyl)ethyl)- involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the benzofuran core, followed by the introduction of the methoxy groups and the hexahydro-1H-azepin-1-yl ethoxy side chain. The final step involves the addition of the 3-hydroxyphenyl ethyl group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-alpha-(2-(3-hydroxyphenyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-alpha-(2-(3-hydroxyphenyl)ethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-alpha-(2-(3-hydroxyphenyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
When compared to similar compounds, 5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-alpha-(2-(3-hydroxyphenyl)ethyl)- stands out due to its unique combination of functional groups. Similar compounds include:
4,7-Dimethoxy-5-benzofuranmethanol: Lacks the hexahydro-1H-azepin-1-yl ethoxy and 3-hydroxyphenyl ethyl groups.
6-(2-(Hexahydro-1H-azepin-1-yl)ethoxy)-alpha-(2-(3-hydroxyphenyl)ethyl)-benzofuran: Lacks the methoxy groups.
Alpha-(2-(3-hydroxyphenyl)ethyl)-benzofuranmethanol: Lacks both the methoxy and hexahydro-1H-azepin-1-yl ethoxy groups.
These differences in structure contribute to variations in their chemical reactivity and biological activity, highlighting the uniqueness of 5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-alpha-(2-(3-hydroxyphenyl)ethyl)- .
Properties
CAS No. |
40681-07-0 |
|---|---|
Molecular Formula |
C27H35NO6 |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
3-[3-[6-[2-(azepan-1-yl)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl]-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C27H35NO6/c1-31-24-21-12-16-33-25(21)27(32-2)26(34-17-15-28-13-5-3-4-6-14-28)23(24)22(30)11-10-19-8-7-9-20(29)18-19/h7-9,12,16,18,22,29-30H,3-6,10-11,13-15,17H2,1-2H3 |
InChI Key |
MSAYETGGORJZKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1C=CO2)OC)OCCN3CCCCCC3)C(CCC4=CC(=CC=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


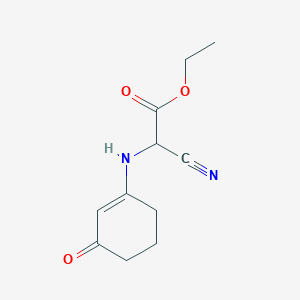
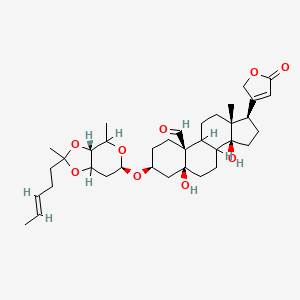
![[(E)-hydrazinylidenemethyl]urea;hydrochloride](/img/structure/B14664530.png)
